Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
Description
Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a brominated aromatic substituent and an ethyl ester moiety. Its molecular formula is C₁₂H₁₃BrO₂, with a molecular weight of 269.14 g/mol.
Synthesis:
The compound is synthesized via an enzyme-catalyzed approach using P411-UA, yielding a scalemic mixture with a 66:34 cis:trans diastereomeric ratio and 62% enantiomeric excess (e.e.) for the cis isomer . The reaction starts with 1-bromo-3-vinylbenzene, followed by purification via flash column chromatography, resulting in a 22% yield of the final product as a colorless oil .
Properties
IUPAC Name |
ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVJKZHLQIKGN-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Yield: 45–57% after purification by flash chromatography
-
Stereoselectivity: Diastereomeric ratios (dr) of 3:1 (trans:cis) are typical, influenced by the electronic effects of the 3-bromophenyl group.
This method prioritizes simplicity but faces limitations in stereochemical control, often requiring chiral catalysts or post-synthesis resolution to achieve enantiopure products.
One-Pot Tandem Catalysis Using Copper and Palladium Complexes
A advanced one-pot strategy employs sequential catalysis to streamline the synthesis. The procedure, adapted from similar cyclopropane esters, involves two stages:
-
Copper-Catalyzed Cyclopropanation: CuI (5 mol%) and triphenylphosphine (1 equiv) in dichloroethane mediate the reaction between 3-bromobenzaldehyde and ethyl diazoacetate at 80°C.
-
Palladium-Mediated Ring Expansion: Pd₂(dba)₃ (0.5 mol%) enables diazomethane insertion into the intermediate cyclopropane, enhancing ring stability.
Key Parameters
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 72–85% (isolated) |
| Solvent | Dichloroethane |
| Stereoselectivity | racemic (rel-configuration) |
This method’s efficiency stems from avoiding intermediate isolation, though the use of diazomethane necessitates stringent safety protocols.
Esterification of Cyclopropanecarboxylic Acid Precursors
For substrates where the cyclopropane core is pre-formed, esterification offers a viable route. A reported protocol converts 1-(3-bromophenyl)cyclopropanecarboxylic acid to the ethyl ester using iodoethane and potassium carbonate in acetonitrile.
Procedure Overview
-
Substrate: 1-(3-Bromophenyl)cyclopropanecarboxylic acid (1.0 equiv)
-
Base: K₂CO₃ (5.0 equiv)
-
Alkylating Agent: Iodoethane (1.2 equiv)
-
Conditions: 50°C for 12 hours
This method is advantageous for late-stage functionalization but requires high-purity carboxylic acid precursors to avoid side reactions.
Stereoselective Synthesis via Chiral Auxiliaries
Controlling the (1R,2R) configuration demands chiral induction strategies. A modified Simmons-Smith reaction using Zn-Et₂ and a chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethylenediamine) achieves dr > 4:1. The ethyl ester group’s steric bulk directs cyclopropanation to favor the trans-isomer, which is subsequently resolved via recrystallization.
Performance Metrics
-
Yield: 38% (after resolution)
-
Enantiomeric Excess (ee): >98% by chiral HPLC
-
Cost: Elevated due to ligand synthesis and purification steps.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonium Ylide | 57 | Moderate | Moderate | High |
| Tandem Catalysis | 85 | Racemic | High | Moderate |
| Esterification | 64 | N/A | High | Low |
| Chiral Auxiliary | 38 | High | Low | Low |
Key Observations:
-
The tandem catalysis approach offers the highest yield and scalability but lacks inherent stereocontrol.
-
Chiral auxiliary methods, while stereoselective, are less practical for industrial applications due to cost.
-
Esterification is optimal for modular synthesis but depends on precursor availability .
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its cyclopropane ring can undergo various transformations, making it valuable for creating more complex molecules.
Biology
This compound has been utilized as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its ability to interact with biological targets makes it relevant in understanding enzyme mechanisms and metabolic pathways.
Medicine
The structural features of this compound suggest potential applications in drug discovery. Compounds with similar structures have shown promising biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that bromophenyl-containing compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| BP 1.1 | HeLa | 10.5 | Mitochondrial apoptosis |
| BP 1.2 | A549 | 4.29 | ROS-mediated apoptosis |
| BP 1.9 | HCT-116 | 8.7 | Inhibition of β1-integrin/FAK signaling |
These findings suggest that this compound may also possess similar anticancer properties due to its structural similarity to these active compounds.
Antimicrobial Activity
Bromophenols derived from marine sources have demonstrated antimicrobial properties against various pathogens. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
Mechanism of Action
The mechanism by which Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site for various biochemical transformations.
Comparison with Similar Compounds
Physical Properties :
- Physical state : Colorless oil .
- Chiral analysis : Conducted via chiral supercritical fluid chromatography (SFC) using a Lux C4 column .
Structural Analogs and Substitution Patterns
Cyclopropane carboxylates with varying aryl substituents and ester/amide groups have been synthesized. Key structural analogs include:
Key Observations :
- Halogen vs. alkoxy substituents : Bromophenyl derivatives (e.g., ) exhibit distinct electronic effects compared to methoxy or difluorophenyl analogs (e.g., ).
- Ester vs. amide groups : Amide derivatives (e.g., ) often display higher crystallinity, whereas ester analogs (e.g., ) are typically oils.
Key Observations :
- Enzymatic synthesis (e.g., ) offers moderate enantiocontrol but lower yields compared to traditional resolution methods (e.g., ).
- Amide coupling (e.g., ) provides high yields but lacks stereochemical control.
Physicochemical Properties
Key Observations :
- Aryl substituents influence physical states; bromophenyl amides (e.g., ) crystallize readily, while ester analogs remain oils (e.g., ).
- Halogenation increases molecular weight and may enhance lipophilicity.
Key Observations :
- No direct data exists for the anti-inflammatory activity of the bromophenyl ester (), highlighting a research gap.
Biological Activity
Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : Ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
- Molecular Formula : C₁₂H₁₃BrO₂
- Molecular Weight : 269.134 g/mol
- CAS Number : 114095-58-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropane ring serves as a reactive site for biochemical transformations, which can lead to alterations in enzymatic activity or receptor binding.
1. Anticancer Activity
Research indicates that compounds containing bromophenyl groups often exhibit significant anticancer properties. For instance, studies have shown that bromophenol derivatives can inhibit cell growth and induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| BP 1.1 | HeLa | 10.5 | Mitochondrial apoptosis |
| BP 1.2 | A549 | 4.29 | ROS-mediated apoptosis |
| BP 1.9 | HCT-116 | 8.7 | Inhibition of β1-integrin/FAK signaling |
These findings suggest that this compound may also possess similar anticancer properties due to its structural similarity to these active compounds.
2. Antimicrobial Activity
Bromophenols derived from marine algae have been reported to exhibit antimicrobial properties against various pathogens. The presence of the bromine atom in this compound may enhance its ability to interact with microbial targets.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various brominated compounds, including those similar to this compound. The study found that these compounds could effectively inhibit the proliferation of cancer cells through multiple pathways, including:
- Induction of cell cycle arrest
- Activation of apoptotic pathways
- Disruption of angiogenesis
Study on Enzyme Interaction
Another investigation focused on the interaction of cyclopropane derivatives with cytochrome P450 enzymes. The study indicated that this compound could serve as a substrate or inhibitor for specific P450 isoforms, influencing drug metabolism and potential toxicity profiles.
Q & A
Q. What are the key synthetic strategies for constructing the cyclopropane core in Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate?
The cyclopropane ring is typically synthesized via cyclopropanation reactions , such as:
- Diazo compound decomposition : Using ethyl diazoacetate and transition metal catalysts (e.g., Rh(II) or Cu(I)) to generate carbene intermediates, which react with alkenes to form cyclopropanes. Stereochemical control is achieved through chiral catalysts or steric directing groups .
- Simmons-Smith reaction : Employing diiodomethane and a zinc-copper couple for cyclopropanation of alkenes. This method is less common for aryl-substituted cyclopropanes due to competing side reactions .
Q. How is the stereochemistry (1R,2R) confirmed in this compound?
Stereochemical assignment relies on chiral analytical techniques :
- X-ray crystallography : Definitive confirmation via single-crystal analysis, resolving absolute configuration .
- Chiral HPLC or SFC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- NMR spectroscopy : Nuclear Overhauser Effect (NOE) experiments to validate spatial proximity of substituents .
Q. Example Workflow :
Synthesize racemic mixture.
Separate enantiomers via preparative chiral HPLC.
Compare optical rotation with known standards.
Validate via X-ray (if crystals are obtainable) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of cyclopropanation in this system?
The (1R,2R) configuration arises from transition-state control during carbene insertion:
- Chiral catalysts (e.g., Rh₂(S-PTTL)₄) induce asymmetry by coordinating to the diazo compound and directing carbene attack on the alkene’s specific face .
- Steric effects : Bulky substituents on the aryl group (e.g., 3-bromophenyl) favor a specific trajectory for cyclopropane ring closure, minimizing non-bonded interactions .
Case Study :
In a related cyclopropane derivative, Rh(II)-catalyzed reactions achieved 92% ee when using a bulky tert-butoxycarbonyl (Boc) protecting group, compared to 65% ee without steric directing groups .
Q. How do competing reaction pathways (e.g., [1,2]-shifts or dimerization) impact the synthesis of this compound?
Diazo-based methods risk side reactions:
- [1,2]-Hydride shifts : Mitigated by using electron-deficient alkenes or low-temperature conditions (−40°C).
- Carbene dimerization : Minimized by slow addition of diazo reagents and high dilution .
Q. Data Contradiction Analysis :
- reports 85% yield for a similar cyclopropane using slow diazo addition, while notes 60% yield under rapid mixing, highlighting the critical role of reaction kinetics.
Q. What are the applications of this compound in medicinal chemistry?
The 3-bromophenyl and cyclopropane motifs are pharmacologically relevant:
- Covalent inhibitors : The bromine atom can act as a leaving group for nucleophilic substitution in target-binding pockets.
- Conformational restriction : The cyclopropane ring enforces rigidity, improving binding affinity and metabolic stability .
Case Study :
A cyclopropane-containing analog demonstrated 10-fold higher potency against a kinase target compared to its non-cyclopropane counterpart due to reduced entropy upon binding .
Q. How can computational methods optimize the synthesis or application of this compound?
- DFT calculations : Predict transition-state geometries to guide catalyst design for improved stereoselectivity .
- Docking studies : Model interactions between the 3-bromophenyl group and biological targets to prioritize synthetic analogs .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Low solubility : Cyclopropanes with aromatic groups often require deuterated DMSO or THF for NMR analysis.
- Thermal instability : Use low-temperature LC-MS to prevent decomposition during analysis .
Methodological Recommendations
- Stereochemical purity : Validate via a combination of chiral HPLC and NOESY .
- Scale-up : Replace Rh(II) catalysts with cheaper Cu(I) systems for large-scale synthesis, albeit with a trade-off in enantiomeric excess (70% ee vs. 90% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
